(s)-3-Amino-3-(3-nitrophenyl)propionic acid

Overview

Description

“(s)-3-Amino-3-(3-nitrophenyl)propionic acid” is a biochemical reagent . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The product is primarily used for research purposes .

Molecular Structure Analysis

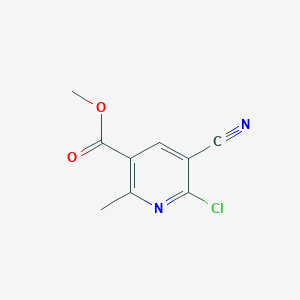

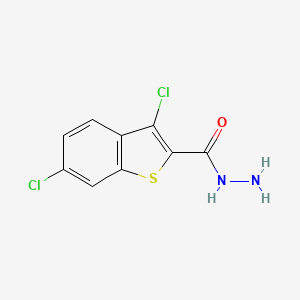

The molecular formula of “(s)-3-Amino-3-(3-nitrophenyl)propionic acid” is C9H10N2O4 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications

Asymmetric Synthesis of α-Amino Acids

(S)-3-Amino-3-(3-nitrophenyl)propionic acid is significant in the asymmetric synthesis of α-amino acids, utilizing Michael addition reactions involving Ni(II)-complexes. This process is crucial for producing amino acids with specific configurations, beneficial for pharmaceuticals and chemical synthesis. The methodology emphasizes practical aspects and mechanistic considerations to enhance the synthesis process, highlighting the versatility of (S)-3-Amino-3-(3-nitrophenyl)propionic acid in asymmetric synthesis (Aceña, Sorochinsky, & Soloshonok, 2014).

Photosensitive Protecting Groups

This compound plays a role in the development of photosensitive protecting groups, essential for synthetic chemistry. Photosensitive protecting groups, including 3-nitrophenyl derivatives, allow for the selective protection and deprotection of functional groups in molecules under light exposure. This approach is promising for future applications in synthetic and medicinal chemistry, enabling complex synthetic transformations with spatial and temporal control (Amit, Zehavi, & Patchornik, 1974).

Environmental and Analytical Chemistry

The review and analysis of nitrated phenols in the atmosphere include compounds like (S)-3-Amino-3-(3-nitrophenyl)propionic acid. Such compounds are investigated for their occurrence, sources, and sinks in the environment. Understanding the atmospheric dynamics of nitrated phenols, including their formation and degradation, is crucial for assessing their environmental impact and for developing strategies to manage air quality (Harrison et al., 2005).

Near-Infrared Spectroscopy in Food Analysis

Research on near-infrared spectroscopy (NIR) to detect amino acids in food signifies the potential of (S)-3-Amino-3-(3-nitrophenyl)propionic acid in improving food quality analysis. NIR, coupled with chemometric methods, offers a non-destructive and rapid technique for analyzing amino acids in various food products. This method could revolutionize the monitoring of food quality from production to sales, highlighting the compound's role in advancing food science technology (Yu, Xu, & He, 2014).

Safety And Hazards

“(s)-3-Amino-3-(3-nitrophenyl)propionic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name |

(3S)-3-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351677 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-3-Amino-3-(3-nitrophenyl)propionic acid | |

CAS RN |

734529-57-8 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)